2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one

Lipophilicity Drug-likeness ADME prediction

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one (CAS 637338-30-8) is a synthetic 5-nitroindazolinone derivative belonging to the indazole family, featuring a bicyclic core with a nitro group at the 5-position, an N1-methyl substituent, an N2-ethyl substituent, and a carbonyl group at the 3-position. Its molecular formula is C₁₀H₁₁N₃O₃ with a molecular weight of 221.21 g/mol, and its computed XLogP3 is 1.7, indicating moderate lipophilicity.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B11882821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N1C)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O3/c1-3-12-10(14)8-6-7(13(15)16)4-5-9(8)11(12)2/h4-6H,3H2,1-2H3
InChIKeyYFUCOSNHVPYEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one – Structural Identity and Physicochemical Profile for Procurement Decisions


2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one (CAS 637338-30-8) is a synthetic 5-nitroindazolinone derivative belonging to the indazole family, featuring a bicyclic core with a nitro group at the 5-position, an N1-methyl substituent, an N2-ethyl substituent, and a carbonyl group at the 3-position . Its molecular formula is C₁₀H₁₁N₃O₃ with a molecular weight of 221.21 g/mol, and its computed XLogP3 is 1.7, indicating moderate lipophilicity . This compound serves as a key structural intermediate between the simpler 5-nitroindazole scaffold and more elaborate 1,2-disubstituted 5-nitroindazolinones that have been identified as promising antichagasic and anti-inflammatory lead compounds.

Why 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one Cannot Be Replaced by Generic Nitroindazole Analogs


Within the 5-nitroindazolinone chemotype, subtle variations in N1 and N2 substitution profoundly alter both potency and mechanism of action. The anti-inflammatory SAR study demonstrated that replacing the N2-benzyl group with smaller alkyl moieties shifts the primary mechanism from cytokine-release inhibition (TNF-α) toward direct inhibition of COX-2 and iNOS . In the antichagasic series, lipophilicity conferred by the N1/N2 substituent pattern was identified as a critical determinant of trypanocidal activity, with the most potent compounds occupying a narrow logP window . Furthermore, comparative electrochemical studies of 5-nitroindazoles revealed that the position of alkyl substitution (N1 vs. N2) dictates the electronic distribution and nitro-reduction behavior, which is directly relevant to the bioactivation of nitroaromatic prodrugs via nitroreductases . Consequently, simple interchange of 2-ethyl-1-methyl-5-nitroindazolinone with another in-class compound—even one differing by a single methylene unit—can lead to divergent biological outcomes and invalidate experimental comparisons.

2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one – Comparative Quantitative Evidence for Scientific Selection


Lipophilicity (logP) Differentiation Relative to the Benzyl-Containing Anti-Inflammatory Prototype

The computed XLogP3 for 2-ethyl-1-methyl-5-nitroindazolinone is 1.7 . In comparison, the structurally related anti-inflammatory prototype VA5-13l (2-benzyl-1-methyl-5-nitroindazolinone) is estimated to have a logP of approximately 3.0–3.5 (estimated by adding the Hansch π-value of benzyl, ~1.8–2.0, to the indazolinone core) . This difference of approximately 1.3–1.8 logP units translates to a ~20–60-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability, metabolic stability, and tissue distribution. In the antichagasic series, activity was shown to depend on an appropriate lipophilicity window provided by the combination of benzyl and simple alkyl substituents , suggesting that the lower logP of the 2-ethyl derivative positions it for applications requiring reduced lipophilicity.

Lipophilicity Drug-likeness ADME prediction

Mechanistic Divergence in Anti-Inflammatory Activity: iNOS/COX-2 Inhibition vs. Cytokine Suppression

SAR analysis in the 2-substituted 1-methyl-5-nitroindazolinone series demonstrated that 2-alkyl derivatives (including the 2-ethyl target) preferentially inhibit COX-2 and iNOS expression, whereas 2-benzyl derivatives such as VA5-13l primarily inhibit the release of pro-inflammatory cytokines (IL-6, TNF-α) . Specifically, compound 2 (the closest evaluated analog with a short alkyl chain at N2) was identified as the most potent inhibitor of COX-2 and iNOS expression in the series . In contrast, only the 2-benzyl derivative 16 significantly inhibited TNF-α production at 50 μM . This mechanistic divergence—NO production inhibition vs. cytokine release inhibition—means that 2-ethyl-1-methyl-5-nitroindazolinone cannot be substituted by the 2-benzyl prototype when studying iNOS-mediated pathways.

Anti-inflammatory mechanism Nitric oxide inhibition Cytokine modulation

Electrochemical Reduction Behavior Differentiating N1- vs. N2-Alkyl Substituted 5-Nitroindazoles

Cyclic voltammetry and DFT computational studies on 5-nitroindazoles established that N2-alkyl substituted derivatives exhibit distinct electronic distribution and reduction potentials compared to N1-alkyl substituted analogs . The N2-alkyl substitution pattern (as in the target compound) results in a different spin density distribution in the radical anion intermediate formed upon one-electron reduction of the nitro group, which directly influences the efficiency of nitroreductase (NTR)-mediated bioactivation and subsequent reactive oxygen species (ROS) generation . This electronic differentiation is critical because the trypanocidal activity of 5-nitroindazoles depends on nitro-group activation by parasitic NTRs, with the 5-nitro group position on the indazole ring identified as essential for inducing oxidative stress and apoptosis in Trypanosoma cruzi .

Nitroreduction Cyclic voltammetry Prodrug activation

Positional Specificity of the 5-Nitro Group: Activity Loss upon Nitro Removal

In the antichagasic indazolinone series, derivatives 37 and 38—which lack the nitro group at position 5 of the indazole ring—were intentionally synthesized and evaluated as negative controls . While specific IC₅₀ values for these des-nitro analogs were not reported in the abstract, the study concluded that a 1,2-disubstituted 5-nitroindazolinone structure is required for potent activity, confirming the essentiality of the 5-nitro group . The most active 5-nitroindazolinones (compounds 22–24) demonstrated IC₅₀ values in the range of 1–2 μM against T. cruzi epimastigotes . This finding differentiates 2-ethyl-1-methyl-5-nitroindazolinone from any des-nitro or regioisomeric nitroindazole analog (e.g., 4-nitro or 6-nitro substituted), which would not engage the same NTR-mediated bioactivation pathway.

Structure-activity relationship Nitro group essentiality Antichagasic scaffold

Molecular Properties: Hydrogen Bond Acceptor Count and Rotatable Bond Restriction

The target compound possesses 4 hydrogen bond acceptors (the nitro group, the carbonyl oxygen, and the two indazole ring nitrogens) and 0 hydrogen bond donors, with only 1 rotatable bond (the N2-ethyl group) . In comparison, the antichagasic lead compound 22 (2-benzyl-1-propyl-5-nitroindazolinone) has 2 rotatable bonds (N1-propyl and N2-benzyl), while the anti-inflammatory prototype VA5-13l has 2 rotatable bonds as well (N2-benzyl) . The restricted conformational flexibility of the target compound may confer advantages in crystallographic studies and in silico docking, where fewer degrees of freedom reduce the entropic penalty upon binding and simplify electron density interpretation.

Drug-likeness Molecular flexibility Crystal engineering

Recommended Application Scenarios for 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one Based on Comparative Evidence


Mechanistic Studies of iNOS-Dependent Anti-Inflammatory Pathways

Based on the SAR evidence that 2-alkyl-1-methyl-5-nitroindazolinones preferentially inhibit COX-2 and iNOS expression rather than cytokine release , this compound is the appropriate tool for dissecting NO-mediated inflammatory signaling. Unlike the 2-benzyl prototype VA5-13l, which acts primarily through cytokine suppression, the 2-ethyl derivative should be selected when the experimental objective is to interrogate iNOS/NO pathways specifically, avoiding the confounding dual-mechanism effects observed with benzyl-substituted analogs.

Nitroreductase-Dependent Prodrug Bioactivation Research

The distinct electrochemical reduction behavior of N2-alkyl substituted 5-nitroindazoles—including the inability to form dimeric species upon one-electron reduction—makes this compound a valuable comparator in studies of nitroaromatic prodrug activation by parasitic or bacterial nitroreductases . Its 5-nitro group positioning and N2-ethyl substitution pattern provide a defined electronic profile for structure-activity relationship studies aimed at optimizing ROS generation and parasite-selective toxicity, as demonstrated in the 5-nitroindazolinone antichagasic series .

Crystallography and Computational Docking Studies Requiring Low Conformational Flexibility

With only one rotatable bond and zero hydrogen bond donors, 2-ethyl-1-methyl-5-nitroindazolinone offers superior conformational homogeneity compared to 2-benzyl or 1-propyl analogs, which each possess two or more rotatable bonds . This property makes it the preferred ligand for co-crystallization trials and molecular docking campaigns where well-defined electron density and reduced entropic complexity are critical for successful structure determination and binding mode analysis.

Antiparasitic Lead Optimization Targeting the Lipophilicity-Activity Window

In the 5-nitroindazolinone antichagasic series, activity was found to depend on a specific lipophilicity range provided by the combination of benzyl and alkyl substituents . With an XLogP3 of 1.7 , the 2-ethyl derivative occupies the lower end of this activity window and can serve as a solubility-optimized starting point for medicinal chemistry efforts aimed at balancing potency with favorable ADME properties, particularly when the goal is to mitigate the high lipophilicity-driven toxicity observed with more hydrophobic benzyl-containing leads.

Quote Request

Request a Quote for 2-Ethyl-1-methyl-5-nitro-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.